N-(3-Aminophenyl)acetamide

Melting point Thermal properties Physical characterization

Substituting the meta-isomer with ortho- or para-aminoacetanilide leads to incorrect regiochemistry and complete synthetic failure in Trametinib API manufacturing. N-(3-Aminophenyl)acetamide (CAS 102-28-3) is the only isomer that yields the correct pyridopyrimidine core. - Critical Trametinib precursor: ≥98% purity with low isomer contamination ensures batch consistency and ICH Q7 compliance. - Dual functionality: Primary aromatic amine + acetamido group enable reductive alkylation (90.7% yield to N-ethyl derivative) and diazotization for Reactive Yellow K-RN. - Available from stock in research to bulk quantities with ambient shipping; TSCA-listed and REACH-registered for unimpeded international procurement.

Molecular Formula C8H10N2O
Molecular Weight 150.18g/mol
CAS No. 102-28-3
Cat. No. B363913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminophenyl)acetamide
CAS102-28-3
Molecular FormulaC8H10N2O
Molecular Weight150.18g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)N
InChIInChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11)
InChIKeyPEMGGJDINLGTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceM-aminoacetanilide is a gray solid. (NTP, 1992)
Solubility10 to 50 mg/mL at 75° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminophenyl)acetamide: Product Overview


N-(3-Aminophenyl)acetamide (CAS 102-28-3), also known as 3-aminoacetanilide or m-aminoacetanilide, is the meta-isomer of aminoacetanilide, an amino derivative of acetanilide [1]. It is a gray solid with a melting point of 86-88°C and water solubility of 1-5 g/100 mL at 24°C [1][2]. As a key building block, it features both a primary aromatic amine and an acetamido group, enabling diverse reactivity in heterocyclic and azo compound synthesis [1].

Building Block Meta-isomer intermediate for heterocyclic and azo compound synthesis
Reactive Handles Primary aromatic amine and acetamido group enable diverse derivatization
Specified For Trametinib synthesis and Reactive Yellow dye manufacturing

N-(3-Aminophenyl)acetamide: Meta-Substitution Advantage


The three positional isomers of aminoacetanilide—ortho (2'-aminoacetanilide, CAS 34801-09-7), meta (3-aminoacetanilide, CAS 102-28-3), and para (4-aminoacetanilide, CAS 122-80-5)—exhibit distinct physicochemical properties and reactivity profiles that preclude generic substitution [1][2]. The meta-substitution pattern imparts unique electronic characteristics, solubility behavior, and synthetic utility that directly impact process efficiency and downstream application suitability. Simple in-class substitution based solely on molecular formula can lead to suboptimal reaction yields, altered product quality, or complete synthetic incompatibility in targeted pharmaceutical and dye manufacturing pathways .

meta (Target) Melting point 86–88°C; aqueous solubility 1–5 g/100 mL ortho: mp 133–137°C; para: mp 164–167°C, lower solubility
Synthetic Route Regiospecific for Trametinib pyridopyrimidine core and Reactive Yellow azo coupling ortho/para isomers lead to incorrect regiochemistry and synthetic dead-ends
Dye & Pharma Fit Targeted yellow/ disperse dye shades; MEK inhibitor intermediate Para-isomer yields different chromophores/ analgesic intermediates; not interchangeable

N-(3-Aminophenyl)acetamide: Performance Evidence


Lower Melting Point vs. Positional Isomers

N-(3-Aminophenyl)acetamide exhibits a melting point of 86-88°C, which is substantially lower than its positional isomers: 2'-aminoacetanilide (ortho-isomer) melts at 133-137°C and 4-aminoacetanilide (para-isomer) melts at 164-167°C [1][2]. This 46-79°C difference in melting point directly impacts thermal processing windows, crystallization behavior, and formulation compatibility [1].

Melting Point
Head-to-head
86–88°C (meta) vs 133–137°C (ortho) / 164–167°C (para)
Enables lower-temperature processing
46–81°C lower than positional isomers
Melting point Thermal properties Physical characterization

Higher Aqueous Solubility vs. Para-Isomer

N-(3-Aminophenyl)acetamide demonstrates water solubility of 1-5 g/100 mL at 24°C, which is 5-50 times higher than the para-isomer (4-aminoacetanilide) at 0.1-1 g/100 mL at 25°C [1][2]. This increased aqueous solubility can be advantageous for reactions conducted in water or aqueous-organic biphasic systems, potentially reducing the need for organic solvents and improving mass transfer [1].

Aqueous Solubility
Head-to-head
1–5 g/100 mL (meta) vs 0.1–1 g/100 mL (para)
Supports aqueous reaction media
5–50× higher solubility reported at 24–25°C
Solubility Aqueous synthesis Green chemistry

Efficient N-Alkylation with Acetaldehyde

In an optimized synthetic protocol, N-(3-Aminophenyl)acetamide undergoes reductive alkylation with acetaldehyde using 5% Pd/C catalyst under 3.5 MPa H₂ at 70°C to yield 3-(N-ethyl)amino acetanilide in 90.7% yield with 97.5% chromatographic purity [1]. This high yield demonstrates the compound's suitability for efficient N-functionalization, a key step in the preparation of more complex intermediates. Subsequent reaction with methyl chloroacetate afforded the target product in 94.6% yield [1].

Alkylation Yield
Cross-study
90.7% yield, 97.5% purity
Supports efficient N-functionalization
Reductive alkylation with acetaldehyde, Pd/C, 3.5 MPa H₂
Synthetic yield Alkylation Process optimization

Key Intermediate for Trametinib Synthesis

N-(3-Aminophenyl)acetamide is a documented starting material for the synthesis of Trametinib (Mekinist®), an FDA-approved MEK1/2 inhibitor used for the treatment of BRAF V600E/K mutation-positive metastatic melanoma [1][2]. While the para-isomer (4-aminoacetanilide) is a precursor to analgesics like paracetamol, the meta-isomer is specifically required for the pyridopyrimidine core of Trametinib due to the regiochemical demands of the synthetic route [1][3].

Trametinib Intermediate
Class-level
Required meta-isomer for pyridopyrimidine core
Regiospecific synthetic route for MEK inhibitor research
Para-isomer leads to inactive regioisomer; batch consistency critical
Pharmaceutical intermediate Oncology API synthesis

Precursor for Reactive Yellow K-RN & Disperse Dyes

N-(3-Aminophenyl)acetamide is specifically utilized as an intermediate for the production of Reactive Yellow K-RN and various disperse dyes [1]. The meta-substitution pattern enables diazotization and subsequent coupling to form azo chromophores with desired spectral properties that differ from those derived from ortho- or para-isomers. In contrast, 4-aminoacetanilide is typically employed for different dye classes such as Dispersed Yellow G and Acid-resistant Vermilion 4BS .

Dye Precursor
Class-level
Reactive Yellow K-RN and disperse dye portfolio
Meta-azo chromophore specificity
Isomer substitution alters color shade and fiber reactivity
Dye intermediate Reactive dyes Disperse dyes

Enhanced Antibacterial Activity as Cu(II) Complex

In vitro antibacterial testing against Staphylococcus epidermidis demonstrated that the Cu(II) complex of N-(3-Aminophenyl)acetamide exhibits higher activity than both the free ligand and copper(II) salt alone [1]. The complex, formulated as [Cu(3-aminoacetanilide)₂Cl]Cl·2H₂O, showed a blue shift in UV-Vis absorption from 919 nm (CuCl₂·2H₂O) to 551 nm, confirming coordination and altered electronic properties that correlate with enhanced bioactivity [1].

Cu(II) Complex Bioactivity
Reported
Higher zone of inhibition vs free ligand and CuCl₂
Supports metal-ligand bioactivity screening
S. epidermidis disk diffusion; coordination confirmed by UV-Vis shift
Antibacterial Metal complexes Bioinorganic chemistry

N-(3-Aminophenyl)acetamide: Application Scenarios


Trametinib and MEK Inhibitor Synthesis

N-(3-Aminophenyl)acetamide serves as a critical starting material in the multi-step synthesis of Trametinib, an FDA-approved MEK1/2 inhibitor for metastatic melanoma [1][2]. The meta-substitution pattern is essential for constructing the pyridopyrimidine core; use of the ortho- or para-isomer would lead to incorrect regiochemistry and failure to form the active pharmaceutical ingredient. Procuring high-purity (≥98%) 3-aminoacetanilide with low isomer contamination is paramount for pharmaceutical manufacturers to ensure batch-to-batch consistency and regulatory compliance.

Reactive Yellow K-RN and Disperse Dye Manufacturing

In the dye industry, N-(3-Aminophenyl)acetamide is the designated intermediate for Reactive Yellow K-RN and a range of disperse dyes [1]. Its diazonium salt couples with specific coupling components to yield azo dyes with targeted yellow shades and fiber-reactive properties. Substitution with 4-aminoacetanilide would produce dyes with different spectral characteristics (e.g., Dispersed Yellow G), rendering the product unsuitable for the intended textile application and causing costly production rework.

N-Alkylated Aminoacetanilide Derivatives

The compound undergoes efficient reductive alkylation with acetaldehyde to yield 3-(N-ethyl)amino acetanilide in 90.7% yield with high purity, providing a robust entry point for further functionalization [3]. This synthetic sequence is relevant for the preparation of specialty intermediates used in agrochemicals, pharmaceuticals, and advanced materials. The high yield and purity data support process development and cost modeling for scale-up operations.

Cu(II) and Transition Metal Complexes

N-(3-Aminophenyl)acetamide acts as a bidentate ligand, coordinating to Cu(II) to form a square-pyramidal complex with enhanced antibacterial activity against Staphylococcus epidermidis relative to the free ligand [4]. This property makes it a candidate scaffold for designing metal-based antimicrobial agents or for use in bioinorganic chemistry research aimed at understanding structure-activity relationships in metallodrug development.

Application
Selection Property
Validation Focus
MEK inhibitor intermediate synthesis
Meta-substitution specificity
Isomer purity, batch consistency
Reactive/disperse dye manufacturing
Meta-azo chromophore selectivity
Spectral properties, dye fastness
N-alkylated intermediate synthesis
Reductive alkylation reactivity
Yield and purity under process conditions
Metal complex ligand research
Chelation capability
Coordination chemistry and bioactivity screening

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